

Assessing the Specificity of L82: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: L82

Cat. No.: B10855116

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA Ligase I inhibitor, **L82**, and its specificity across different cell lines. The information is supported by experimental data to aid in evaluating its potential as a therapeutic agent.

L82 is a selective and uncompetitive inhibitor of human DNA ligase I (LigI) with an IC₅₀ of 12 µM.^[1] DNA ligase I is a crucial enzyme in DNA replication and repair, making it an attractive target in cancer therapy. **L82** has demonstrated anti-proliferative and cytostatic effects in various cancer cell lines by inducing a G1/S cell cycle checkpoint arrest.^[1] Notably, studies have suggested that while DNA ligase inhibitors like **L82** can sensitize cancer cells to DNA damage, non-malignant cells may not be similarly affected under the same conditions, indicating a potential therapeutic window.

Comparative Efficacy of L82 in Cancer vs. Normal Cell Lines

To assess the specificity of **L82**, its cytotoxic and anti-proliferative effects have been evaluated in a panel of human cancer cell lines and compared with its effects on a non-malignant cell line.

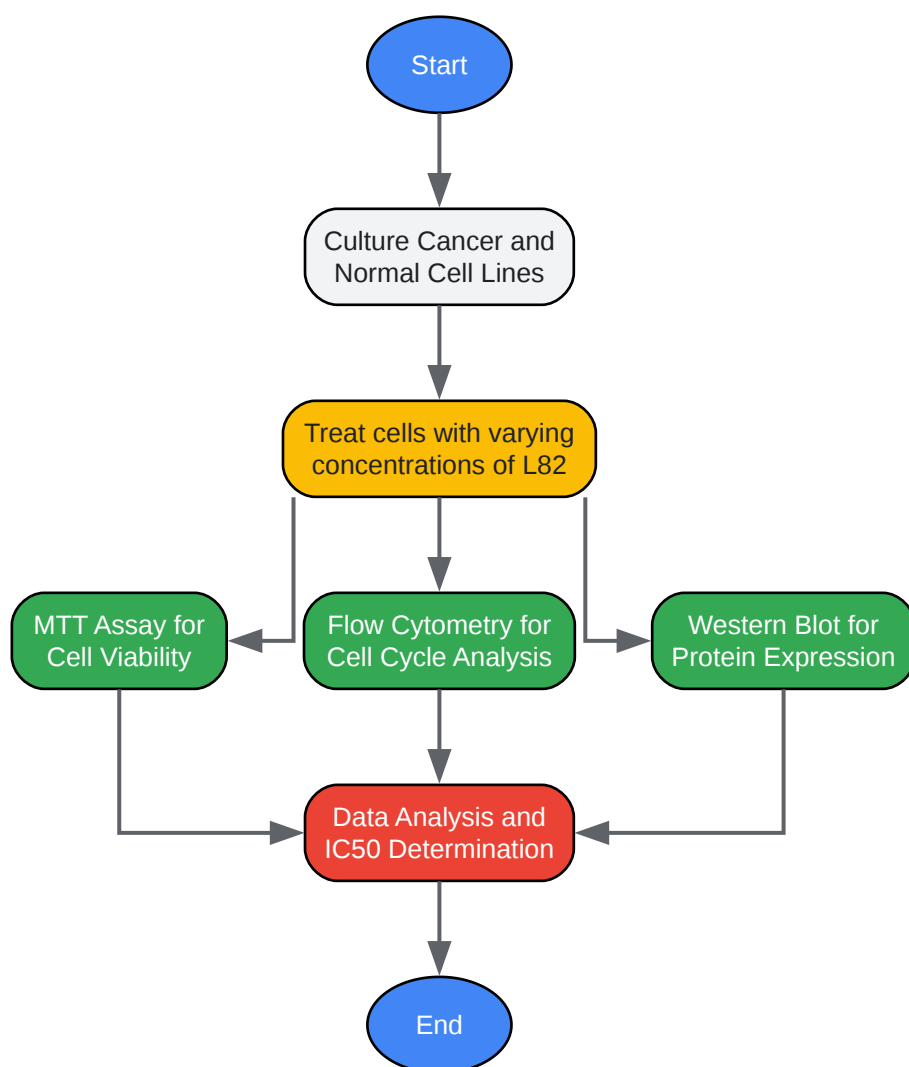
Cell Line	Cell Type	L82 Activity	Reference
MCF7	Breast Adenocarcinoma	Anti-proliferative, Cytostatic (G1/S arrest)	[1]
HeLa	Cervical Adenocarcinoma	Anti-proliferative	[1]
HCT116	Colorectal Carcinoma	Anti-proliferative	[1]
MCF10A	Non-tumorigenic Breast Epithelial	Reduced proliferation	[1]

Mechanism of Action: Induction of G1/S Checkpoint and DNA Damage

L82 exerts its cytostatic effects primarily through the inhibition of DNA ligase I, which leads to the accumulation of DNA single-strand breaks. These breaks, if converted to double-strand breaks during replication, trigger the DNA damage response (DDR). This response activates cell cycle checkpoints, particularly the G1/S checkpoint, to halt cell cycle progression and allow for DNA repair. In cancer cells with compromised DDR pathways, this can lead to apoptosis or senescence.

The activation of the G1/S checkpoint by **L82** is a key indicator of its on-target effect. This is often characterized by the modulation of key cell cycle proteins.

Signaling Pathway of L82-Induced G1/S Arrest



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References

- 1. medchemexpress.com [medchemexpress.com]
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